5-Oxooctanoic acid

Descripción general

Descripción

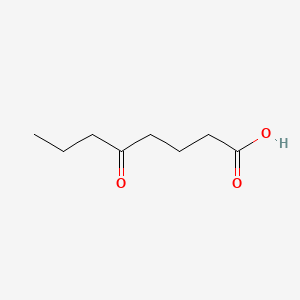

5-Oxooctanoic acid, also known as 5-ketocaprylic acid, is an organic compound with the molecular formula C8H14O3. It is a medium-chain fatty acid characterized by the presence of a ketone group at the fifth carbon atom. This compound is a colorless liquid with a distinctive odor and is relatively insoluble in water but soluble in organic solvents such as ethanol and ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Oxooctanoic acid can be synthesized through various methods. One common approach involves the oxidation of octanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 5-oxooctanoyl chloride, which is prepared by reacting octanoyl chloride with a suitable oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of octanoic acid using environmentally friendly oxidizing agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce higher oxidation state compounds.

Reduction: Reduction of this compound can yield octanoic acid or other reduced derivatives.

Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Higher oxidation state compounds.

Reduction: Octanoic acid, reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Oxooctanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 5-oxooctanoic acid involves its interaction with various molecular targets and pathways. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The ketone group at the fifth carbon atom plays a crucial role in its metabolic pathway, influencing its reactivity and interactions with enzymes .

Comparación Con Compuestos Similares

5-Oxohexanoic acid: A shorter-chain analog with similar chemical properties.

Octanoic acid: Lacks the ketone group but shares the same carbon chain length.

5-Ketocaprylic acid: Another name for 5-oxooctanoic acid

Uniqueness: this compound is unique due to the presence of the ketone group at the fifth carbon atom, which imparts distinct chemical reactivity and metabolic properties compared to its analogs. This structural feature makes it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Oxooctanoic acid, also known as 3-oxooctanoic acid, is a medium-chain fatty acid that has garnered attention for its various biological activities. This article explores its biochemical properties, metabolic implications, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.195 g/mol

- Structure : this compound is characterized by a keto group at the fifth carbon of the octanoic acid chain, making it a member of the medium-chain keto acids.

Metabolic Role

This compound has been identified as a significant metabolite in various biological systems. It plays a role in lipid metabolism and is involved in the regulation of energy homeostasis. Research indicates that it may influence metabolic profiles, particularly in conditions such as obesity.

- Case Study : A study involving Bifidobacterium breve (BBr60) showed that supplementation with probiotics significantly altered serum metabolic profiles, including the modulation of this compound levels. This intervention resulted in improved body mass index (BMI) and liver function among overweight individuals, suggesting a potential role in metabolic regulation and obesity management .

Antimicrobial Properties

Research has demonstrated that octanoic acid, which is structurally related to this compound, exhibits broad-spectrum antimicrobial activity. It effectively inhibits biofilm formation and promotes the clearance of antibiotic-tolerant cells in pathogens such as Staphylococcus aureus.

Table of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Lipid Metabolism : It is involved in fatty acid oxidation pathways, contributing to energy production and metabolic balance.

- Antimicrobial Action : Similar compounds disrupt bacterial cell membranes and inhibit microbial growth by impairing metabolic functions.

- Inflammatory Response Modulation : Preliminary data suggest that medium-chain fatty acids can influence inflammatory pathways, potentially reducing chronic inflammation associated with obesity .

Clinical Implications

The biological activities of this compound present several clinical implications:

- Obesity Management : Given its role in regulating metabolism and influencing body composition, further research could establish it as a therapeutic agent for weight management.

- Infection Control : Its potential antimicrobial properties may offer new strategies for treating infections resistant to conventional antibiotics.

Propiedades

IUPAC Name |

5-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-4-7(9)5-3-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGVWVVPDOAZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189893 | |

| Record name | 5-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Fruity aroma with musky undertones | |

| Record name | 5-Oxooctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 5-Oxooctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3637-14-7 | |

| Record name | 5-Oxooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3637-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID3A8OXKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.